An In-depth Technical Guide to Boc-(R)-3-Amino-5-hexenoic Acid
An In-depth Technical Guide to Boc-(R)-3-Amino-5-hexenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-(R)-3-Amino-5-hexenoic acid, a chiral building block of significant interest in medicinal chemistry and peptide synthesis.
Chemical Identity and Properties
Boc-(R)-3-Amino-5-hexenoic acid is a non-proteinogenic amino acid derivative. The presence of a terminal alkene group and a Boc-protected amine makes it a versatile synthon for the preparation of complex organic molecules and peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group is crucial for its application in stepwise peptide synthesis, preventing self-polymerization and allowing for controlled chain elongation.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Boc-(R)-3-Amino-5-hexenoic acid.
| Property | Value | Reference(s) |
| CAS Number | 269726-94-5 | [1] |
| Molecular Formula | C₁₁H₁₉NO₄ | [1] |
| Molecular Weight | 229.27 g/mol | [1] |
| Appearance | Lumps | |
| Optical Activity | [α]/D = -20.0±1°, c = 1 in ethanol | |
| Enantiomeric Excess | ≥99.0% | |
| Boiling Point | 372.2±35.0 °C at 760 mmHg | [2][3] |
| Density | 1.1±0.1 g/cm³ | [2] |
| Flash Point | 178.9±25.9 °C | [2] |
| Storage Temperature | 2-8°C |
Structural Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | (3R)-3-[[(2-methylpropan-2-yl)oxycarbonyl]amino]hex-5-enoic acid | |
| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--CC(O)=O | |
| InChI | 1S/C11H19NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |
| InChI Key | RFHPQLCVYMBPRF-MRVPVSSYSA-N |
Molecular Structure and Visualization
The structure of Boc-(R)-3-Amino-5-hexenoic acid features a chiral center at the C3 position, a terminal vinyl group, a carboxylic acid, and the Boc-protecting group on the amine.
Caption: 2D structure of Boc-(R)-3-Amino-5-hexenoic acid.
Experimental Protocols
General Synthesis via Boc Protection
The synthesis would typically involve the protection of the amino group of (R)-3-Amino-5-hexenoic acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Materials:
-
(R)-3-Amino-5-hexenoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., sodium bicarbonate, triethylamine)
-
A suitable solvent system (e.g., 1,4-dioxane and water, or dichloromethane)
Procedure:
-
Dissolve (R)-3-Amino-5-hexenoic acid in the chosen solvent system.
-
Cool the solution in an ice bath (0-5°C).
-
Add the base to the solution, followed by the slow, portion-wise addition of di-tert-butyl dicarbonate.[4]
-
Allow the reaction mixture to warm to room temperature and stir for several hours (typically 10-12 hours) until the reaction is complete, as monitored by TLC.[4]
-
Once complete, the solvent is typically removed under reduced pressure.
-
The residue is then worked up, often involving an acid-base extraction to remove unreacted starting material and byproducts.
-
The final product is purified, commonly by column chromatography or recrystallization.
Caption: General workflow for Boc protection of an amino acid.
Application in Solid-Phase Peptide Synthesis (SPPS)
Boc-(R)-3-Amino-5-hexenoic acid is primarily used in Boc-chemistry solid-phase peptide synthesis (SPPS). The following is a detailed protocol for a single coupling cycle.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-(R)-3-Amino-5-hexenoic acid (2-4 equivalents)
-
Coupling agent (e.g., HBTU, HOBt)
-
Base (e.g., DIEA)
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[5][6]
-
Neutralization solution: e.g., 5-10% DIEA in DCM or DMF
-
Washing solvents: DCM, Dimethylformamide (DMF), Isopropanol (IPA)[5]
Protocol Cycle:
-
Resin Swelling: Swell the resin in a suitable solvent like DCM for 30-60 minutes.[5]
-
Nα-Boc Deprotection:
-
Treat the resin with a 50% TFA/DCM solution for 5 minutes (pre-wash).[5][6]
-
Drain and add fresh 50% TFA/DCM solution. Agitate for 15-25 minutes for complete deprotection.[5][6]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM followed by IPA and then DCM again to remove residual TFA.[5]
-
-
Neutralization:
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Boc-(R)-3-Amino-5-hexenoic acid by dissolving it with a coupling agent in DMF.
-
Add this activation solution to the neutralized peptide-resin.
-
Add DIEA to initiate the coupling reaction and agitate at room temperature until the reaction is complete (monitored by a colorimetric test like the Kaiser test).[5]
-
-
Washing: Wash the resin extensively with DMF and DCM to remove all soluble reagents and byproducts.
This cycle is repeated for each amino acid in the desired peptide sequence.
Caption: Cyclical workflow of Boc solid-phase peptide synthesis.
Reactivity and Applications
The chemical reactivity of Boc-(R)-3-Amino-5-hexenoic acid is dictated by its three functional groups:
-
Boc-protected Amine: The Boc group is stable to most nucleophiles and bases but is readily cleaved under acidic conditions (e.g., with TFA or HCl). This lability is the cornerstone of its use in SPPS.
-
Carboxylic Acid: This group can be activated (e.g., with carbodiimides or uronium salts like HBTU) to form amide bonds with free amines, which is the key reaction in peptide synthesis.
-
Terminal Alkene: The vinyl group serves as a handle for a variety of chemical transformations, such as Michael additions, cross-coupling reactions, and click chemistry, allowing for the synthesis of modified peptides or complex small molecules.
Key Applications:
-
Peptide Synthesis: It is used as a building block for synthesizing peptides and peptidomimetics with unique structural features.[3]
-
Drug Discovery: The incorporation of this unnatural amino acid can introduce novel properties to drug candidates, such as enhanced metabolic stability or altered conformation.[3]
-
Chiral Building Block: It is a valuable starting material for the enantioselective synthesis of various pharmaceuticals and fine chemicals.[3]
Safety and Handling
A summary of the safety information is presented below. Users should always consult the full Safety Data Sheet (SDS) before handling this chemical.
| Aspect | Information | Reference(s) |
| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3 | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Personal Protective Equipment (PPE) | Dust mask (type N95), safety glasses/eyeshields, chemical-resistant gloves. | |
| Storage | Store in a tightly closed container in a dry, well-ventilated place at 2-8°C. | |
| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents. | |
| Disposal | Dispose of waste in accordance with federal, state, and local environmental control regulations. |
Spectroscopic Data
While specific spectra for this compound are not provided in the search results, the expected characteristics can be predicted based on its structure.
-
¹H NMR: Expected signals would include peaks for the vinyl protons (approx. 5-6 ppm), the chiral proton at C3, the methylene protons, and the nine equivalent protons of the t-butyl group of the Boc protector (a sharp singlet around 1.4 ppm).
-
¹³C NMR: Carbon signals corresponding to the carboxylic acid, the alkene, the aliphatic chain, and the Boc group (quaternary carbon and methyl carbons) would be expected.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretch of the carboxylic acid (around 1710 cm⁻¹), the C=O stretch of the carbamate (around 1690 cm⁻¹), the N-H bend, and C=C stretch of the alkene (around 1640 cm⁻¹).
-
Mass Spectrometry: For the (S)-enantiomer, predicted m/z values for various adducts have been calculated, including [M+H]⁺ at 230.13869 and [M+Na]⁺ at 252.12063.[7] The monoisotopic mass is 229.13141 Da.[7]
References
- 1. BOC-(R)-3-AMINO-5-HEXENOIC ACID | 269726-94-5 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Boc-(R)-3-Amino-5-hexenoic acid [myskinrecipes.com]
- 4. tdcommons.org [tdcommons.org]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. PubChemLite - Boc-(s)-3-amino-5-hexenoic acid (C11H19NO4) [pubchemlite.lcsb.uni.lu]
